molecular formula C20H24N2O3 B023188 Quinidine N-oxide CAS No. 70116-00-6

Quinidine N-oxide

Cat. No. B023188
CAS RN: 70116-00-6
M. Wt: 340.4 g/mol
InChI Key: WVDIZKMXQMCCAA-ROCUERRRSA-N
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Description

Synthesis Analysis

The synthesis of Quinidine N-oxide and its analogues has been explored through various methods. One notable approach involved the first synthesis of 10,11-dihydroxydihydroquinidine N-oxide, a metabolite of quinidine, achieved in three steps from a precursor. This process also included the preparation of related congeners and previously reported human metabolites of quinine and quinidine, providing insights into the synthetic pathways for these compounds (Diaz-Arauzo, Cook, & Christie, 1990). Additionally, the asymmetric catalytic [4 + 1] annulations catalyzed by quinidine presented an enantioselective synthesis route for multi-functionalized isoxazoline N-oxides, showcasing the versatility of quinidine in facilitating complex molecular formations (Guo, Xie, Chen, & Zhu, 2012).

Molecular Structure Analysis

The molecular structure of quinidine N-oxide and related compounds has been elucidated through various analytical techniques. X-ray diffraction analysis confirmed the structure of quinidine-N-oxide, a new metabolite, by identifying the presence of an aliphatic N-oxide group (Guentert, Daly, & Riegelman, 2010). Moreover, the crystal and molecular structure of quinidine, closely related to N-oxides, was determined, providing evidence for intermolecular hydrogen bonding and contributing to a deeper understanding of the structural aspects of these compounds (Doherty, Benson, Maienthal, & Stewart, 1978).

Chemical Reactions and Properties

Quinidine N-oxide participates in various chemical reactions, highlighting its reactivity and utility in organic synthesis. For example, iodine-mediated sulfonylation of quinoline N-oxides, including quinidine N-oxide, demonstrated a mild and metal-free one-pot synthesis approach for 2-sulfonyl quinolines (Fu et al., 2017). Such reactions underscore the potential of N-oxide derivatives in facilitating the synthesis of complex organic molecules.

Physical Properties Analysis

The physical properties of quinidine N-oxide, including its solubility, melting point, and stability, are crucial for its handling and application in various scientific endeavors. However, specific studies focusing on these aspects are limited and warrant further investigation to fully comprehend the physical characteristics of quinidine N-oxide.

Chemical Properties Analysis

The chemical properties of quinidine N-oxide, such as its acidity, basicity, and reactivity towards other chemical agents, play a significant role in its applications in synthesis and drug metabolism. Its role as a metabolite in the biotransformation of quinidine and its interaction with enzymes like cytochrome P-450 highlight the importance of understanding its chemical behavior (Guengerich, Müller-Enoch, & Blair, 1986).

Scientific Research Applications

  • Cytochrome P4503A4 Activity Marker : The (3S)-3-hydroxylation of quinidine is a specific marker reaction for cytochrome P4503A4 activity in human liver microsomes (Nielsen et al., 1999).

  • Pharmacological Insights : The synthesis of 10,11-dihydroxydihydroquinidine N-oxide and related compounds provides insights into the pharmacological effects of quinidine and its metabolites (Diaz-Arauzo et al., 1990).

  • Antiarrhythmic Effects : Quinidine and its metabolites contribute to antiarrhythmic and arrhythmogenic effects, important in quinidine therapy (Thompson et al., 1987).

  • Prevention of Cardiac Arrhythmias : Quinidine and 3-hydroxyquinidine can prevent ventricular fibrillation and tachycardia following coronary reperfusion. The potency of the metabolite is about 20% compared to the parent compound (Vožeh et al., 1987).

  • Detection in Plasma : Quinidine-N-oxide has been detected in the plasma of cardiac patients receiving quinidine therapy (Guentert et al., 2010).

  • Relative Activity : Quinidine is three to four times more active than its metabolite, quinidine-N-oxide, at similar plasma concentrations (Rakhit et al., 1984).

  • Interaction with Other Drugs : Quinidine's interaction with various drugs, such as its ability to decrease the urinary excretion of 7-hydroxylchlorpromazine, is important for understanding drug interactions (Muralidharan et al., 1996).

  • Pharmacokinetic Studies : Studies on quinidine's pharmacokinetics, including its interaction with other drugs, provide valuable information for drug dosing and management (Damkier et al., 1999).

  • Electrophysiology : Comparative studies of quinidine and its metabolites offer insights into their electrophysiological effects (Thompson et al., 1987).

  • Quinidine Metabolism : Research into the pathways of quinidine metabolism, such as the oxidation process, contributes to a better understanding of its pharmacodynamics and safety profile (Guengerich et al., 1986).

Safety And Hazards

Specific hazards arising from Quinidine N-oxide are not reported .

properties

IUPAC Name

(S)-[(1R,2R,4S,5R)-5-ethenyl-1-oxido-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c1-3-13-12-22(24)9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(25-2)11-17(16)18/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3/t13-,14-,19+,20-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVDIZKMXQMCCAA-ROCUERRRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CC[N+]3(CC4C=C)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3C[C@@H]4CC[N@+]3(C[C@@H]4C=C)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cinchonan-9-ol, 6'-methoxy-, 1-oxide, (9S)-

CAS RN

70116-00-6
Record name Quinidine-N-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070116006
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name QUINIDINE N-OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T0RV6T22HZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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